N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide
Overview
Description
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13Cl2N3O2. It is a derivative of pyridine-2,6-dicarboxamide, featuring two chloroethyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a pyridine N-oxide derivative .
Scientific Research Applications
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to cross-linking and inhibition of their normal functions. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide: Similar in structure but with different substituents on the pyridine ring.
This compound: Another derivative with variations in the chloroethyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two chloroethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-N,6-N-bis(2-chloroethyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-4-6-14-10(17)8-2-1-3-9(16-8)11(18)15-7-5-13/h1-3H,4-7H2,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZAOCYEAADFMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NCCCl)C(=O)NCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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